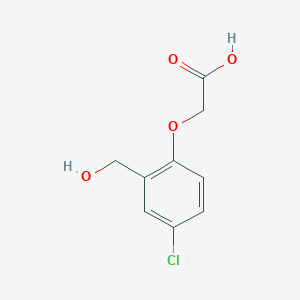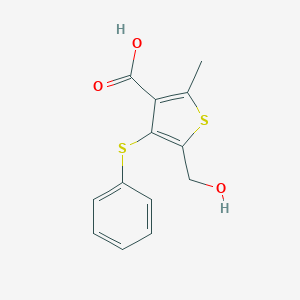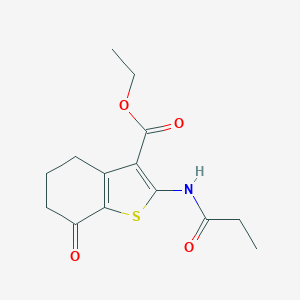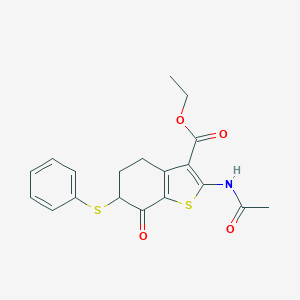
Cloxyfonac
概要
説明
Cloxyfonac, also known as [4-chloro-2-(hydroxymethyl)phenoxy]acetic acid, is a synthetic herbicide and plant growth regulator. It is typically formulated as a sodium salt and is highly soluble in water. This compound is used to control the growth of various plants and is known for its moderate toxicity to fish and aquatic invertebrates .
科学的研究の応用
Cloxyfonac has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for its potential neurotoxic effects and its role as a plant growth regulator.
Industry: Used in the agricultural industry to control plant growth and improve crop yields
Safety and Hazards
作用機序
Cloxyfonac exerts its effects by interfering with the plant’s hormonal balance, specifically targeting the auxin pathways. It mimics the action of natural plant hormones, leading to uncontrolled growth and eventual death of the plant. The molecular targets include auxin receptors and related signaling pathways .
生化学分析
Biochemical Properties
Cloxyfonac plays a significant role in biochemical reactions, particularly in plant systems. It interacts with various enzymes and proteins involved in plant growth and development. One of the key interactions is with the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids. This compound inhibits ALS, leading to a disruption in amino acid synthesis and ultimately affecting plant growth . Additionally, this compound interacts with proteins involved in cell wall synthesis, further contributing to its herbicidal activity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In plant cells, it disrupts normal cell function by inhibiting key enzymes involved in amino acid synthesis. This inhibition leads to a reduction in protein synthesis, affecting cell growth and division . This compound also influences cell signaling pathways, particularly those related to stress responses, by altering the expression of stress-related genes . In animal cells, this compound has been shown to be a neurotoxicant, affecting neuronal function and potentially leading to neurotoxicity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to the active site of acetolactate synthase, inhibiting its activity and preventing the synthesis of branched-chain amino acids . This inhibition leads to a cascade of effects, including reduced protein synthesis and impaired cell growth. Additionally, this compound can induce changes in gene expression, particularly genes involved in stress responses and detoxification pathways . These molecular interactions contribute to its overall herbicidal and regulatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary. In in vitro studies, prolonged exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating potential long-term impacts on cell function . In in vivo studies, the stability and persistence of this compound can influence its effectiveness and potential toxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has minimal impact on animal health, with no significant toxic effects observed . At higher doses, this compound can induce toxic effects, including neurotoxicity and organ damage . Threshold effects have been observed, where a specific dosage level triggers adverse effects, highlighting the importance of dosage regulation in its application . These findings underscore the need for careful consideration of dosage levels in both agricultural and laboratory settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to amino acid synthesis and detoxification. It interacts with enzymes such as acetolactate synthase, inhibiting its activity and disrupting the synthesis of branched-chain amino acids . Additionally, this compound can influence metabolic flux by altering the levels of key metabolites involved in detoxification pathways . These interactions can affect overall metabolic balance and contribute to its herbicidal activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and organelles, where it exerts its effects . The distribution of this compound within tissues can influence its overall effectiveness and potential toxicity.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and can be directed to specific organelles through targeting signals and post-translational modifications . This localization allows this compound to interact with key enzymes and proteins involved in its mode of action. The specific compartments where this compound accumulates can influence its effectiveness and potential impacts on cellular function.
準備方法
Synthetic Routes and Reaction Conditions
Cloxyfonac is synthesized through a series of chemical reactions involving chlorination and hydroxylationThe final step involves the esterification of the hydroxymethyl group with acetic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as chlorination, hydroxylation, and esterification, followed by purification and crystallization to obtain the final product .
化学反応の分析
Types of Reactions
Cloxyfonac undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium hydroxide are commonly used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenoxyacetic acids.
類似化合物との比較
Cloxyfonac is similar to other phenoxyacetic acid derivatives such as:
MCPA (2-methyl-4-chlorophenoxyacetic acid): Used as a herbicide.
2,4-D (2,4-dichlorophenoxyacetic acid): Another widely used herbicide.
Dicamba (3,6-dichloro-2-methoxybenzoic acid): Known for its use in controlling broadleaf weeds.
This compound is unique due to its specific chemical structure, which allows it to be highly effective as a plant growth regulator and herbicide. Its moderate toxicity and specific mode of action make it a valuable tool in agricultural practices .
特性
IUPAC Name |
2-[4-chloro-2-(hydroxymethyl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4/c10-7-1-2-8(6(3-7)4-11)14-5-9(12)13/h1-3,11H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRUTGDCLVIVRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CO)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00213294 | |
| Record name | Cloxyfonac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00213294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6386-63-6 | |
| Record name | Cloxyfonac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6386-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cloxyfonac [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006386636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cloxyfonac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00213294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-chloro-2-(hydroxymethyl)phenoxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.352 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOXYFONAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7GUT47A0M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary effect of Cloxyfonac on eggplant production?
A: this compound is a plant growth regulator that effectively promotes fruit setting and development in eggplant, especially under unfavorable winter conditions like low light intensity and low temperature [, ].
Q2: How does this compound compare to other plant growth regulators in terms of eggplant yield?
A: Research indicates that this compound, when applied at a concentration of 490 mg⋅L⁻¹, resulted in a higher marketable yield of eggplant compared to other plant growth regulators like 4-CPA and CPPU []. While both this compound and 4-CPA showed similar effects on fruit set and development, this compound proved superior in enhancing yield.
Q3: What is the recommended application method for this compound in eggplant cultivation?
A: Studies suggest that spraying this compound at a concentration of 490 mg⋅L⁻¹ every five days is an effective and labor-saving approach for enhancing eggplant yield []. This spray interval was found to be as effective as daily spraying while requiring less labor.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4-oxo-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B510408.png)

![Ethyl 4,5-dimethyl-2-[(2-pyrrolidin-1-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B510412.png)
![1-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propan-2-one](/img/structure/B510413.png)
![N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B510418.png)
![4-{[2-(Ethoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B510419.png)

![Ethyl 7-oxo-2-[(piperidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B510425.png)
![7-Bromo-6-hydroxy-2,3-dihydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one](/img/structure/B510428.png)
![N-[3-(4-ethylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B510429.png)


